Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)-

Description

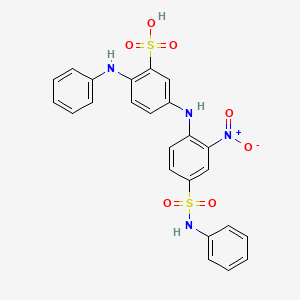

This compound (CAS: 6373-77-9) is a complex benzenesulfonic acid derivative featuring:

- Two phenylamino groups at positions 2 and 5 of the benzene ring.

- A nitro group at position 2 of the adjacent phenyl ring.

- A sulfonylphenylamino group at position 4 of the nitro-substituted phenyl ring.

Its structure suggests applications in azo dye synthesis or as an intermediate in photochemical reactions due to the presence of electron-withdrawing nitro and sulfonyl groups, which enhance stability and reactivity in coupling reactions .

Properties

CAS No. |

72829-29-9 |

|---|---|

Molecular Formula |

C24H20N4O7S2 |

Molecular Weight |

540.6 g/mol |

IUPAC Name |

2-anilino-5-[2-nitro-4-(phenylsulfamoyl)anilino]benzenesulfonic acid |

InChI |

InChI=1S/C24H20N4O7S2/c29-28(30)23-16-20(36(31,32)27-18-9-5-2-6-10-18)12-14-21(23)26-19-11-13-22(24(15-19)37(33,34)35)25-17-7-3-1-4-8-17/h1-16,25-27H,(H,33,34,35) |

InChI Key |

SACDZYZLZGGBFR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NC4=CC=CC=C4)[N+](=O)[O-])S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of benzenesulfonic acid derivatives with multiple amino and nitro substituents generally follows a multi-step sequence involving:

- Step 1: Sulfonation of the aromatic ring to introduce the benzenesulfonic acid group.

- Step 2: Nitration or introduction of the nitro group at a specific position on the aromatic ring.

- Step 3: Amination via nucleophilic aromatic substitution or coupling reactions to install phenylamino substituents.

- Step 4: Formation of sulfonyl amine linkages by reacting sulfonyl chlorides or sulfonic acid derivatives with anilines or phenylamines.

This modular approach allows selective functionalization of each aromatic position to achieve the target compound.

Specific Synthetic Routes

Sulfonation of Aromatic Precursors

- Aromatic sulfonic acids are typically prepared by direct sulfonation of the corresponding aromatic amine or nitro-substituted aromatic compounds using sulfuric acid or oleum under controlled temperature conditions to avoid over-sulfonation or decomposition.

- For example, benzenesulfonic acid derivatives are obtained by treating substituted anilines with chlorosulfonic acid or sulfur trioxide complexes, followed by hydrolysis to yield the sulfonic acid group.

Nitration

- Nitration of aromatic rings is commonly carried out using a mixture of nitric acid and sulfuric acid.

- The position of nitration is influenced by existing substituents; directing effects of amino and sulfonyl groups guide regioselectivity.

- For the compound , nitration at the 2-position relative to the sulfonic acid group can be achieved under mild conditions to prevent degradation.

Amination and Sulfonylation

- Installation of phenylamino groups at the 2- and 5-positions involves nucleophilic substitution reactions where aromatic halides (e.g., chlorides) are displaced by anilines or phenylamines.

- Sulfonylation to form sulfonyl amine linkages is typically achieved by reacting sulfonyl chlorides with anilines under basic conditions.

- Protective groups may be used to prevent side reactions on sensitive amino groups.

Representative Synthesis from Patent Literature

- According to patent US20030069299A1, substituted benzenesulfonamide compounds with phenylamino substituents are synthesized by reacting benzenesulfonyl chlorides with substituted anilines under controlled conditions to yield sulfonamide linkages.

- The patent details preparation methods involving condensation reactions and careful control of temperature and solvents to optimize yields and purity.

Advanced Synthetic Techniques

- Ultrasound-assisted synthesis and use of molecular sieves have been reported to improve reaction rates and yields in related aromatic amine and sulfonic acid derivative syntheses.

- Such techniques can be adapted to the preparation of the target compound to enhance efficiency and reduce reaction times.

Data Table: Summary of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|---|

| 1 | Sulfonation | Sulfuric acid, chlorosulfonic acid, oleum | Introduce benzenesulfonic acid | Temperature control critical |

| 2 | Nitration | HNO3/H2SO4 mixture | Introduce nitro group | Regioselectivity influenced by substituents |

| 3 | Amination | Aniline or phenylamine, base (e.g., NaOH) | Install phenylamino groups | May require halide precursors |

| 4 | Sulfonylation | Sulfonyl chloride, aniline, base | Form sulfonyl amine linkage | Protective groups may be necessary |

| 5 | Purification | Recrystallization, chromatography | Obtain pure compound | Yields depend on reaction optimization |

Comprehensive Research Findings

- The preparation of such complex benzenesulfonic acid derivatives demands precise control of reaction conditions due to the sensitivity of amino and nitro groups to acidic and oxidative environments.

- Literature emphasizes the importance of stepwise functionalization to avoid cross-reactivity and side products.

- Use of modern synthetic aids such as ultrasound and molecular sieves can significantly improve reaction kinetics and product purity.

- Patent disclosures provide detailed experimental conditions that can be adapted for laboratory-scale synthesis, including solvent choices (e.g., DMF, acetonitrile), temperatures (room temperature to reflux), and reaction times.

- No direct synthesis of the exact compound "Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)-" was found in open literature, but analogous compounds with similar substitution patterns have been synthesized using the described methods.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- undergoes various chemical reactions, including:

Oxidation: The nitro groups can be oxidized to form nitroso or hydroxylamine derivatives.

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and hydrogen gas with a palladium catalyst for reduction. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products Formed

Scientific Research Applications

2. Toxicology Studies

Research has indicated that benzenesulfonic acid derivatives exhibit varying degrees of toxicity. For instance, studies have shown positive results for skin sensitization at higher concentrations (10%) but negative results at lower concentrations (1%). This suggests a need for careful handling in laboratory settings . Additionally, genotoxicity assessments have indicated potential risks, necessitating further investigation into the compound's safety profile .

3. Drug Development

The compound's structure allows it to serve as a scaffold in drug design, particularly in developing new therapeutic agents targeting specific biological pathways. Its sulfonamide group is known to enhance solubility and bioavailability, making it a candidate for further exploration in medicinal chemistry .

Case Studies

4. Case Study: Skin Sensitization Assessment

A study conducted on guinea pigs revealed that exposure to benzenesulfonic acid led to skin sensitization at concentrations above 10%. This finding emphasizes the importance of understanding the compound's effects on human health and informs regulatory decisions regarding its use in consumer products such as hair dyes .

5. Case Study: Genotoxicity Testing

In vitro assays demonstrated that benzenesulfonic acid could induce mutations in bacterial strains (Salmonella typhimurium). These findings highlight the compound's potential genotoxic effects, which warrant further investigation to assess its safety in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to form stable complexes with proteins and other biomolecules allows it to modulate various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 4-Amino-4′-Nitrostilbene-2,2′-Disulfonic Acid (CAS: Not explicitly listed)

- Structure: Stilbene backbone with sulfonic acid groups at positions 2 and 2′, nitro at position 4′, and amino at position 3.

- Key Differences: Lacks the phenylamino substituents present in the target compound. Contains a conjugated ethenyl bridge (stilbene), enhancing π-π interactions for dye applications .

b. Benzenesulfonic Acid, 5-Amino-2,4-Dimethyl (CAS: Not explicitly listed)

- Structure: Methyl groups at positions 2 and 4, amino at position 4.

- Key Differences: Absence of nitro and sulfonylphenylamino groups reduces electron-deficient character. Higher hydrophobicity (LogP: 2.79) due to methyl substituents .

c. 4-[(4,6-Dichloro-1,3,5-Triazin-2-Yl)Amino]Benzenesulfonic Acid, Sodium Salt (CAS: 4156-21-2)

Functional Group Comparison

| Compound | Nitro Groups | Sulfonyl Groups | Amino/Phenylamino Groups | Solubility |

|---|---|---|---|---|

| Target Compound (CAS: 6373-77-9) | 1 | 1 | 2 phenylamino | Moderate (acid form) |

| 4-Amino-4′-Nitrostilbene-2,2′-Disulfonic Acid | 1 | 2 | 1 amino | High (disulfonate) |

| 5-Acetamido-2-Aminobenzenesulfonic Acid (CAS: 96-78-6) | 0 | 1 | 1 amino, 1 acetamido | High (polar groups) |

| Sodium 4-[(4,6-Dichloro-Triazin-2-Yl)Amino]Benzenesulfonate | 0 | 1 | 1 amino (triazine-linked) | Very high (salt) |

Research Findings and Industrial Relevance

- Dye Synthesis : The target compound’s nitro and sulfonyl groups align with trends in azo dye development , where electron-deficient aromatic systems improve color fastness .

- Solubility Challenges : Unlike sodium salts (e.g., ), the acid form of the target compound may require pH adjustment for aqueous reactions .

Biological Activity

Benzenesulfonic acid, specifically 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)-, is a complex organic compound with notable biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Chemical Name : Benzenesulfonic acid, 5-((2-nitro-4-((phenylamino)sulfonyl)phenyl)amino)-2-(phenylamino)-

- CAS Number : 72829-29-9

- Molecular Formula : C24H20N4O7S2

- Molecular Weight : 540.57 g/mol

- InChI Key : SACDZYZLZGGBFR-UHFFFAOYSA-N

The compound features a complex structure that includes multiple aromatic rings and functional groups, which contribute to its biological activity.

Research indicates that benzenesulfonamide derivatives, including the compound , exhibit significant cardiovascular effects. A study using an isolated rat heart model demonstrated that certain derivatives can alter perfusion pressure and coronary resistance, suggesting potential applications in cardiovascular therapeutics .

Key Findings :

- Perfusion Pressure : The compound has been shown to decrease perfusion pressure in a dose-dependent manner.

- Coronary Resistance : It also affects coronary resistance, with specific derivatives demonstrating lower resistance compared to controls .

Case Studies

-

Cardiovascular Effects :

- A study evaluated the impact of various benzenesulfonamide derivatives on isolated rat hearts. The results indicated that compounds like 4-(2-aminoethyl)-benzenesulfonamide significantly reduced perfusion pressure compared to other tested substances .

-

Experimental Design :

Group Compound Dose (nM) I Control Krebs-Henseleit solution only II Benzenesulfonamide 0.001 III Compound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide) 0.001 IV Compound 3 (2-Hydrazinocarbonyl-benzenesulfonamide) 0.001 V Compound 4 (4-(2-Amino-ethyl)-benzenesulfonamide) 0.001 VI Compound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide) 0.001 - The study concluded that the interaction of these compounds with calcium channels could be responsible for their effects on cardiovascular parameters .

- Docking Studies :

Applications and Implications

The biological activity of benzenesulfonic acid derivatives suggests their potential use in developing new cardiovascular therapies. Their ability to modulate perfusion pressure and coronary resistance opens avenues for treating conditions like hypertension and heart failure.

Future Research Directions

Further studies are warranted to:

- Investigate the long-term effects of these compounds on cardiovascular health.

- Explore their interactions with other biological targets.

- Conduct clinical trials to assess their efficacy and safety in human subjects.

Q & A

Basic: What are the common synthetic routes for synthesizing benzenesulfonic acid derivatives with complex substituents?

Answer:

The synthesis of benzenesulfonic acid derivatives typically involves multi-step protocols, including sulfonation, nucleophilic substitution, and coupling reactions. For example:

- Sulfonamide linkage formation : Reacting benzenesulfonyl chloride intermediates with amines under controlled pH (e.g., using NaOH in dichloromethane) to form sulfonamide bonds .

- Azo coupling : Introducing nitro or amino groups via diazotization and coupling with aromatic amines, as seen in structurally related azo-sulfonic acid derivatives .

- Purification : Column chromatography (e.g., silica gel with hexane/EtOAc gradients) is critical for isolating intermediates and final products .

Advanced: How can researchers optimize the yield of multi-step syntheses involving sulfonamide linkages?

Answer:

Yield optimization requires addressing:

- Reaction stoichiometry : Excess amines (e.g., 1.5–2 equivalents) improve sulfonamide bond formation, as seen in the synthesis of benzenesulfonamide derivatives .

- Catalysis : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enhances regioselectivity in triazole-linked sulfonamides .

- Temperature control : Low-temperature sulfonation (0–5°C) minimizes side reactions, while higher temperatures (150°C) are used for sulfonyl chloride formation .

- Byproduct management : Neutralizing HCl byproducts with NaOH or NaHCO₃ during sulfonylation prevents acid-catalyzed degradation .

Basic: What characterization techniques are essential for confirming the structure of such compounds?

Answer:

Key techniques include:

- Spectroscopy :

- ¹H/¹³C NMR : Identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms substituent positions .

- FT-IR : Detects sulfonamide S=O stretches (~1350–1150 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Elemental analysis : Validates purity and molecular formula via C/H/N/S percentages .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns .

Advanced: How to analyze contradictory data regarding the biological activity of structurally similar benzenesulfonic acid derivatives?

Answer:

Address discrepancies by:

- Structural benchmarking : Compare substituent effects (e.g., nitro vs. amino groups) on antibacterial activity, as seen in 2-phenylsulphonamide derivatives (MIC range: 0.5–32 µg/mL) .

- Toxicity profiling : Evaluate chronic aquatic toxicity (e.g., NOEC values: 0.1–3.1 mg/L for algae) to differentiate biocompatibility across analogs .

- Computational modeling : Use QSAR or docking studies to correlate electronic properties (e.g., Hammett σ values) with inhibitory activity .

Basic: What are the key physicochemical properties influencing the reactivity of this compound?

Answer:

Critical properties include:

- Solubility : High water solubility due to sulfonate groups, enabling use in aqueous-phase reactions .

- Acidity : Strong acidity (pKa ~0.7) facilitates salt formation (e.g., monosodium salts) for pharmaceutical formulations .

- Metal coordination : Sulfonate and nitro groups act as ligands for metal ions (e.g., Cu²⁺), influencing catalytic or complexation behavior .

Advanced: What strategies mitigate environmental toxicity concerns during disposal of sulfonated aromatic compounds?

Answer:

- Biodegradation screening : Assess persistence using OECD 301/302 tests; benzenesulfonic acid derivatives with short half-lives (<10 days) score "VERY LOW" persistence .

- Advanced oxidation : Use Fenton reagents or UV/O₃ to degrade recalcitrant sulfonates .

- Waste neutralization : Convert acidic derivatives to sodium salts (e.g., benzenesulfonate) to reduce aquatic toxicity (LC₅₀ >100 mg/L) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.